

2-Bromo-1-chloropropane physical properties boiling point density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-chloropropane**

Cat. No.: **B110360**

[Get Quote](#)

Technical Guide: Physical Properties of 2-Bromo-1-chloropropane

This guide provides an in-depth overview of the key physical properties of **2-Bromo-1-chloropropane**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental procedures for handling and characterizing this compound.

Physical Properties Data

2-Bromo-1-chloropropane is a colorless, odorless liquid that is insoluble in water.^{[1][2]} It is classified as a halogenated aliphatic compound.^[1] The experimentally determined boiling point and density are summarized below. It is important to note that the boiling point can vary with atmospheric pressure.

Physical Property	Value	Conditions
Boiling Point	116-117 °C	At standard atmospheric pressure (760 mmHg). [2] [3] [4]
116.6 °C (241.8 °F; 389.7 K)	Standard state (25 °C, 100 kPa). [5]	
134.50 °C	Not specified. [6]	
Density	1.537 g/mL	At 25 °C. [2] [3] [4] [5]
1.4643 g/cm³	Not specified. [6]	

Experimental Protocols

Accurate determination of physical properties is critical for the synthesis, purification, and application of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample like **2-Bromo-1-chloropropane**.

This micro method is suitable for small sample volumes and provides an accurate boiling point measurement.[\[7\]](#) The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[8\]](#)

Apparatus:

- Thiele tube
- Thermometer (-10 to 150 °C range)
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Heat-resistant oil (e.g., mineral oil or paraffin oil)
- Bunsen burner or hot plate
- Stand and clamp

- Rubber band or thread

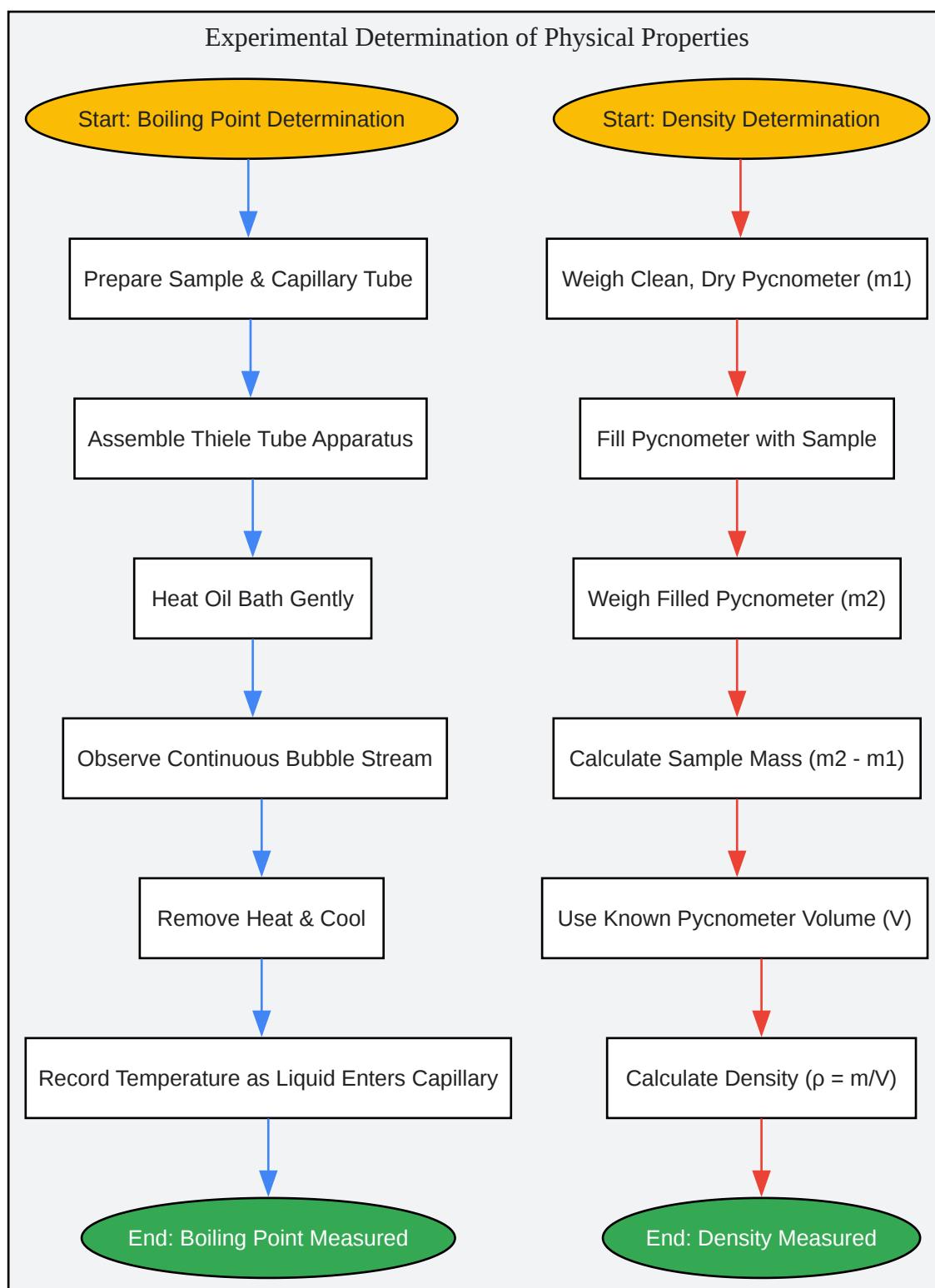
Procedure:

- Sample Preparation: Fill the small test tube to a depth of approximately 2-3 mL with **2-Bromo-1-chloropropane**.^[9]
- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.^[8]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.
- Thiele Tube Setup: Clamp the Thiele tube and fill it with heat-resistant oil, ensuring the oil level is above the top sidearm to allow for proper convection.
- Heating: Immerse the thermometer and the attached sample tube into the oil bath of the Thiele tube. The sample itself should be near the middle of the oil.^[7] Begin gently heating the side arm of the Thiele tube with a Bunsen burner. The shape of the tube ensures uniform heating of the oil via convection currents.^[8]
- Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.^[8]
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.^{[7][8]}
- Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.^{[7][10]}

Density is the mass of a substance per unit of volume ($\rho = m/V$). The pycnometer method is a precise technique for determining the density of a liquid.^[11]

Apparatus:

- Pycnometer (a glass flask with a specific, known volume)
- Analytical balance (accurate to at least 0.001 g)
- Thermometer
- The liquid sample (**2-Bromo-1-chloropropane**)
- Distilled water (for calibration)


Procedure:

- Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m_1) using the analytical balance.
- Mass of Pycnometer with Sample: Carefully fill the pycnometer to its calibrated volume with **2-Bromo-1-chloropropane**. Ensure there are no air bubbles. Place the stopper and wipe away any excess liquid. Measure and record the combined mass of the pycnometer and the sample (m_2).
- Mass of Sample: Calculate the mass of the liquid sample by subtracting the mass of the empty pycnometer from the combined mass:
 - $\text{Mass}_{\text{sample}} = m_2 - m_1$
- Volume Determination (Calibration): To determine the precise volume of the pycnometer, empty and clean it, then fill it with distilled water at a known temperature. Measure the combined mass (m_3).
- Calculate Pycnometer Volume: Find the mass of the water ($\text{Mass}_{\text{water}} = m_3 - m_1$). Using the known density of water at the measured temperature, calculate the volume of the pycnometer:
 - $\text{Volume}_{\text{pycnometer}} = \text{Mass}_{\text{water}} / \text{Density}_{\text{water}}$
- Calculate Sample Density: Using the mass of the **2-Bromo-1-chloropropane** sample and the calibrated volume of the pycnometer, calculate the density:

- $\text{Density}_{\text{sample}} = \text{Mass}_{\text{sample}} / \text{Volume}_{\text{pycnometer}}$
- Repeatability: For accuracy, it is recommended to repeat the measurements and calculate an average value.[\[12\]](#)

Logical Workflow Visualization

The following diagram illustrates the sequential steps involved in the experimental determination of the boiling point and density of **2-Bromo-1-chloropropane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-chloropropane | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-1-CHLOROPROPANE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 2-BROMO-1-CHLOROPROPANE | 3017-95-6 [chemicalbook.com]
- 4. 2-BROMO-1-CHLOROPROPANE | CAS#:3017-95-6 | Chemsric [chemsrc.com]
- 5. 2-Bromo-1-chloropropane - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. mt.com [mt.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- To cite this document: BenchChem. [2-Bromo-1-chloropropane physical properties boiling point density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110360#2-bromo-1-chloropropane-physical-properties-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com